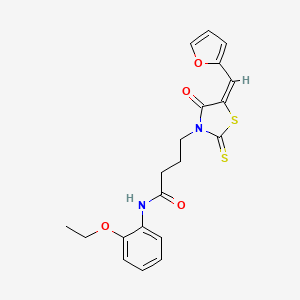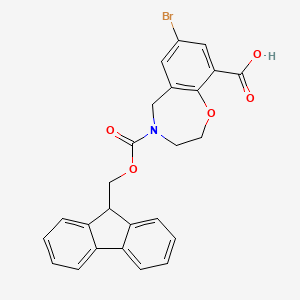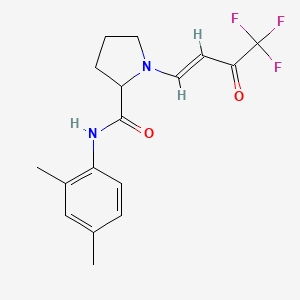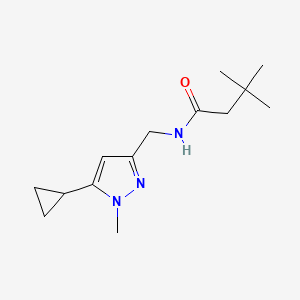
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3,3-dimethylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3,3-dimethylbutanamide, commonly known as CP-31398, is a small molecule compound that has gained significant attention in the field of cancer research. It is a potent reactivator of mutant p53, a tumor suppressor protein that is frequently mutated in various types of cancer. CP-31398 has been shown to restore the function of mutant p53, leading to the inhibition of tumor growth and the induction of apoptosis in cancer cells.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
A significant amount of research has been dedicated to the synthesis and biological evaluation of pyrazole derivatives, given their potential in developing selective inhibitors for various biological targets. For example, Penning et al. (1997) reported on the synthesis and evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors, identifying potent and selective inhibitors through extensive structure-activity relationship work. This research aimed at identifying compounds with acceptable pharmacokinetic profiles for potential therapeutic applications, notably in treating rheumatoid arthritis and osteoarthritis (Penning et al., 1997).
In Vitro Metabolism and Thermal Stability
The in vitro metabolism and thermal stability of pyrazole-containing compounds have been the subject of investigations, highlighting the importance of understanding the metabolic pathways and stability of these compounds under various conditions. Franz et al. (2017) studied the metabolism of the synthetic cannabinoid 3,5-AB-CHMFUPPYCA and its regioisomer, providing insights into potential targets for urine analysis and the impact of thermal degradation on metabolic profiles (Franz et al., 2017).
Anticancer and Antimicrobial Activities
Research has also explored the anticancer and antimicrobial potentials of pyrazole derivatives. Mekky and Sanad (2020) synthesized novel bis(pyrazole-benzofuran) hybrids with a piperazine linker, demonstrating potent bacterial biofilm and MurB enzyme inhibitory activities. This suggests the potential of pyrazole derivatives in developing new antibacterial agents and addressing biofilm-related issues (Mekky & Sanad, 2020).
Corrosion Inhibition
Apart from biomedical applications, pyrazole derivatives have been investigated for their utility in corrosion inhibition. Chetouani et al. (2005) studied the inhibitive action of bipyrazolic type organic compounds towards the corrosion of pure iron in acidic media, demonstrating the efficiency of these compounds as corrosion inhibitors (Chetouani et al., 2005).
Eigenschaften
IUPAC Name |
N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-3,3-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-14(2,3)8-13(18)15-9-11-7-12(10-5-6-10)17(4)16-11/h7,10H,5-6,8-9H2,1-4H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLJNMFQDFTKCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NCC1=NN(C(=C1)C2CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3,3-dimethylbutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

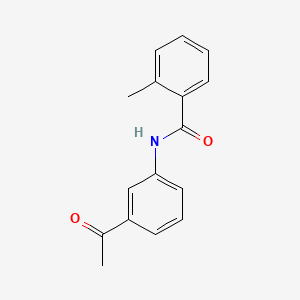
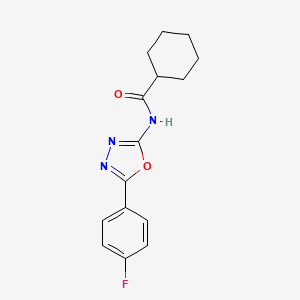
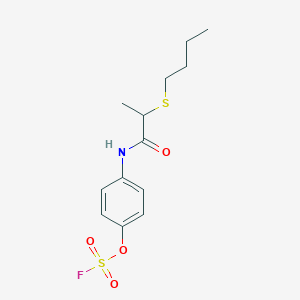
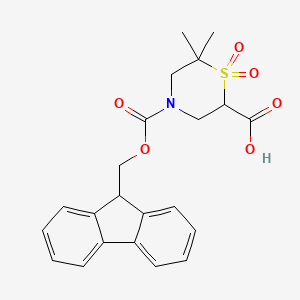
![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea](/img/structure/B2588534.png)
![N-[3-(2-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]thiophene-2-carboxamide](/img/structure/B2588542.png)
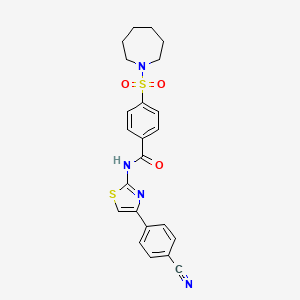
![N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B2588545.png)
![N-((1-tosylpyrrolidin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2588546.png)
![N-[3-(Dimethylamino)allylidene]-N-methylmethanaminium Hexafluorophosphate](/img/structure/B2588547.png)
![N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(3-hydroxypropyl)oxamide](/img/structure/B2588548.png)
